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Compound of Interest

Compound Name: 5-Bromo-2-ethoxybenzyl alcohol

CAS No.: 149489-18-9

Cat. No.: B173293

Get Quote

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development

Professionals Objective: To provide an authoritative, mechanistically grounded, and self-

validating protocol for the two-step synthesis of 5-bromo-2-ethoxybenzyl alcohol.

Molecular Overview & Strategic Importance
5-Bromo-2-ethoxybenzyl alcohol is a highly versatile synthetic intermediate frequently

utilized in pharmaceutical research and the development of peptidomimetics[1]. Its structural

architecture offers three distinct handles for orthogonal functionalization: an ethoxy group that

modulates lipophilicity, a primary benzylic alcohol for oxidation or substitution, and an aryl

bromide that serves as an ideal coupling partner for palladium-catalyzed cross-coupling

reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1].
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Property Value

Chemical Name 5-Bromo-2-ethoxybenzyl alcohol

CAS Number 149489-18-9

Molecular Formula C 9​H 11​BrO 2​

Molecular Weight 231.09 g/mol

LogP
2.34 (Optimal balance of aqueous compatibility

and membrane permeability)

Polar Surface Area (PSA) 29.46 Å²

Data supported by compound characterization standards[1].

Mechanistic Rationale and Causality
The synthesis of 5-bromo-2-ethoxybenzyl alcohol from 5-bromosalicylaldehyde (5-bromo-2-

hydroxybenzaldehyde) is achieved via a robust, two-step sequence: an O -alkylation followed

by a chemoselective carbonyl reduction.

Step 1: Williamson Ether Synthesis ( O -Alkylation)
The first transformation involves the alkylation of the phenolic hydroxyl group using ethyl

bromide (EtBr).

Base Selection: Potassium carbonate (K 2​CO 3​) is explicitly chosen over stronger bases like

sodium hydroxide. As a mild base, K 2​CO 3​quantitatively deprotonates the phenol without

triggering unwanted side reactions such as the Cannizzaro reaction or aldol condensations

at the adjacent aldehyde moiety[2].

Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF

poorly solvates the resulting phenoxide anion, leaving it "naked" and highly nucleophilic,

which accelerates the S N​2 attack on the electrophilic carbon of ethyl bromide[3].

Step 2: Chemoselective Hydride Reduction
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The intermediate, 5-bromo-2-ethoxybenzaldehyde, is subsequently reduced to the target

benzylic alcohol.

Reagent Selection: Sodium borohydride (NaBH 4​) is the optimal hydride source. It is highly

chemoselective, efficiently reducing the aldehyde to a primary alcohol while leaving the aryl

bromide completely intact. Harsher reducing agents (like LiAlH 4​) risk unwanted

debromination[4].

Solvent Dynamics: The reaction is conducted in methanol (MeOH). Protic solvents actively

participate in the transition state by hydrogen-bonding to the carbonyl oxygen, increasing its

electrophilicity, and subsequently providing the proton required to stabilize the intermediate

alkoxyborate complex[4].
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Chemical transformation pathway from 5-bromosalicylaldehyde to the target alcohol.

Self-Validating Experimental Protocols
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To ensure reproducibility and high yields, the following protocols integrate built-in validation

checkpoints (in-process controls).

Protocol A: Synthesis of 5-Bromo-2-
ethoxybenzaldehyde
Reference standard adapted from established peptidomimetic core syntheses[2].

Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar,

dissolve 5-bromosalicylaldehyde (1.0 equivalent, e.g., 1.5 mmol, 301.5 mg) in anhydrous

DMF (0.3 M concentration, ~5 mL).

Base Addition: Add anhydrous K 2​CO 3​(3.0 equivalents, 4.5 mmol, 622 mg) in one portion.

The solution will immediately darken, indicating the formation of the phenoxide anion.

Alkylation: Add ethyl bromide (3.0 equivalents, 4.5 mmol, ~336 µL) dropwise via syringe.

Seal the flask and stir the suspension vigorously at room temperature (20–25 °C).

In-Process Control (Validation): After 12 hours, check the reaction progress via Thin Layer

Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The starting

material (bright yellow spot, lower Rf​) should be completely consumed, replaced by a single,

less polar UV-active product spot (higher Rf​).

Workup: Dilute the reaction mixture with distilled water (15 mL) to dissolve inorganic salts,

and extract with Ethyl Acetate (3 × 15 mL).

Purification: Wash the combined organic layers with 1M aqueous HCl (10 mL) to neutralize

residual base, followed by brine (15 mL) to remove residual DMF. Dry over anhydrous Na 2​

SO 4​, filter, and concentrate under reduced pressure to yield 5-bromo-2-

ethoxybenzaldehyde as a white to pale-yellow solid[2].

Protocol B: Reduction to 5-Bromo-2-ethoxybenzyl
alcohol

Reaction Setup: Dissolve the isolated 5-bromo-2-ethoxybenzaldehyde (1.0 equivalent, e.g.,

1.0 mmol, 229 mg) in anhydrous methanol (0.2 M concentration, 5 mL) and cool the solution

to 0 °C using an ice-water bath.
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Hydride Addition: Carefully add NaBH 4​(1.5 equivalents, 1.5 mmol, 57 mg) in small portions

over 5 minutes to manage the exothermic release of hydrogen gas.

Propagation: Remove the ice bath and allow the reaction to warm to room temperature,

stirring for an additional 1.5 to 2 hours.

In-Process Control (Validation): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde

starting material will stain positive (orange/red) with 2,4-Dinitrophenylhydrazine (2,4-DNP)

stain. The reaction is complete when the DNP-active spot disappears, leaving a more polar

(lower Rf​) product spot that is UV-active but DNP-negative.

Quenching & Workup: Cool the flask back to 0 °C and slowly add 1M HCl dropwise until gas

evolution ceases and the pH reaches ~3. This step is critical to safely destroy unreacted

NaBH 4​and hydrolyze the intermediate borate complex.

Isolation: Evaporate the methanol under reduced pressure. Extract the aqueous residue with

Dichloromethane (DCM) (3 × 10 mL). Wash the combined organics with brine, dry over Na 2​

SO 4​, and concentrate in vacuo to afford pure 5-bromo-2-ethoxybenzyl alcohol[4].

Operational Workflow Visualization
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Step-by-step operational workflow for the two-stage synthesis and isolation.

Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric ratios and conditions required to

achieve maximum yield across both synthetic steps.
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Parameter Step 1: O -Alkylation
Step 2: Aldehyde
Reduction

Substrate
5-Bromosalicylaldehyde (1.0

eq)

5-Bromo-2-

ethoxybenzaldehyde (1.0 eq)

Primary Reagent Ethyl Bromide (3.0 eq) Sodium Borohydride (1.5 eq)

Secondary Reagent Potassium Carbonate (3.0 eq) N/A

Solvent System Anhydrous DMF Anhydrous Methanol

Temperature Profile Room Temperature (20–25 °C) 0 °C initially, then Room Temp

Reaction Time 12 – 24 hours 1.5 – 2 hours

Expected Yield >95% >90%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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